molecular formula C17H24BrNO3 B581876 tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate CAS No. 180847-24-9

tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate

Cat. No. B581876
CAS RN: 180847-24-9
M. Wt: 370.287
InChI Key: LTWCHLAMFXUHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate” is a chemical compound . It is also known as “1-BOC-4-(3-bromophenoxymethyl)piperidine” and "4-(3-bromophenoxymethyl)piperidine-1-carboxylic acid tert-butyl ester" .


Synthesis Analysis

While specific synthesis details for this compound were not found, a related compound, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate”, has been synthesized using L-selectride in anhydrous tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of this compound is C17H24BrNO3 . The average mass is 370.28 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 370.29 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Novel Organic Compounds

tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate: serves as a valuable building block and intermediate in organic synthesis. Researchers can utilize it during laboratory R&D processes and in chemical pharmaceutical synthesis . Its versatile structure makes it suitable for constructing various derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Precursor for Biologically Active Natural Products

This compound is a potential precursor to biologically active natural products. Notably, it plays a role in the synthesis of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects .

Inhibition of Amyloid Beta Peptide Aggregation

In vitro studies have shown that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (a derivative of this compound) acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 .

Synthesis of Vandetanib Intermediate

tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate: is a key intermediate in the synthesis of Vandetanib , a drug used in cancer treatment. The compound undergoes several steps, including acylation, sulfonation, and substitution, to yield Vandetanib .

Building Blocks for Indole Derivatives

Indole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant scaffolds in the synthesis of biologically active natural products. This compound contributes to the creation of such derivatives, overcoming the limitations of expensive reagents or poor selectivity .

properties

IUPAC Name

tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWCHLAMFXUHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682184
Record name tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-4-(3-bromophenoxymethyl)piperidine

CAS RN

180847-24-9
Record name tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.